molecular formula C16H22N2O2 B12529962 (1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine CAS No. 854513-47-6

(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine

Cat. No.: B12529962
CAS No.: 854513-47-6
M. Wt: 274.36 g/mol
InChI Key: JYYXNRUCNWOILA-HZPDHXFCSA-N
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Description

(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound featuring two furan-2-ylmethyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and furan-2-carbaldehyde.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol.

    Catalysts: A catalyst like acetic acid or a base such as sodium hydroxide may be used to facilitate the reaction.

    Procedure: The furan-2-carbaldehyde is added to a solution of cyclohexane-1,2-diamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form the corresponding dihydrofuran derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N~1~,N~2~-Bis[(phenyl)methyl]cyclohexane-1,2-diamine
  • (1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine

Uniqueness

(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

854513-47-6

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(furan-2-ylmethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C16H22N2O2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h3-6,9-10,15-18H,1-2,7-8,11-12H2/t15-,16-/m1/s1

InChI Key

JYYXNRUCNWOILA-HZPDHXFCSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CO2)NCC3=CC=CO3

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CO2)NCC3=CC=CO3

Origin of Product

United States

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